![molecular formula C16H23N3O2 B3251753 1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine CAS No. 211247-61-9](/img/structure/B3251753.png)
1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine
Overview
Description
1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine, also known as ANPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ANPP is a piperidine derivative and is commonly used as a precursor in the synthesis of fentanyl, a powerful synthetic opioid. However, ANPP has also been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine is not fully understood, but research suggests that it may act on several targets in the body. This compound has been shown to bind to and inhibit the activity of certain enzymes, including proteases and kinases, which are involved in various cellular processes. This compound has also been shown to interact with ion channels, which are involved in the transmission of electrical signals in the body.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. Research has shown that this compound can induce apoptosis in cancer cells by activating certain pathways involved in programmed cell death. This compound has also been shown to have neuroprotective effects and can prevent the death of neurons. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. This compound is also readily available and can be purchased from several chemical suppliers. However, this compound is a controlled substance and requires a license to handle and use in laboratory experiments. Additionally, this compound is toxic and can be hazardous if not handled properly.
Future Directions
There are several future directions for research on 1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine. One area of research is the development of this compound derivatives that have improved therapeutic properties. Another area of research is the investigation of the mechanism of action of this compound and its interactions with various targets in the body. Additionally, research is needed to determine the safety and efficacy of this compound in human clinical trials for the treatment of cancer and neurological disorders.
Scientific Research Applications
1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine has been extensively studied for its potential applications in cancer treatment. Research has shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has been shown to have neuroprotective effects and can prevent the death of neurons.
properties
IUPAC Name |
1-(4-nitrophenyl)-4-piperidin-1-ylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-19(21)16-6-4-14(5-7-16)18-12-8-15(9-13-18)17-10-2-1-3-11-17/h4-7,15H,1-3,8-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDHQOUUEVQAPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290016 | |
Record name | 1′-(4-Nitrophenyl)-1,4′-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
211247-61-9 | |
Record name | 1′-(4-Nitrophenyl)-1,4′-bipiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211247-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1′-(4-Nitrophenyl)-1,4′-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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